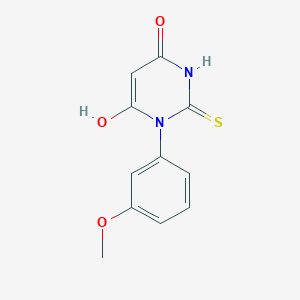

6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

6-hydroxy-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)13-10(15)6-9(14)12-11(13)17/h2-6,15H,1H3,(H,12,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFLRUKVYHRTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=CC(=O)NC2=S)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one can be represented as follows:

- IUPAC Name : 6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

- Molecular Formula : C12H12N2O3S

- Molecular Weight : 252.30 g/mol

Research indicates that the biological activity of 6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro assays have shown that it effectively scavenges free radicals.

- Antimicrobial Activity : Several studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes linked to disease processes. For instance, it has shown inhibitory effects on alpha-amylase and other enzymes involved in carbohydrate metabolism.

Table 1: Biological Activity Overview

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | 5.0 | |

| Antimicrobial | Disk Diffusion Method | 15.0 (E. coli) | |

| Enzyme Inhibition | Alpha-Amylase Assay | 4.58 |

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of the compound using various assays including DPPH and ABTS radical scavenging methods. The results indicated that it has a strong capacity to neutralize free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

- Antimicrobial Efficacy : In a comparative study against common pathogens such as Escherichia coli and Staphylococcus aureus, the compound demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent for infections caused by these bacteria.

- Enzyme Inhibition Research : The compound was tested for its ability to inhibit alpha-amylase, an enzyme linked to carbohydrate digestion and diabetes management. The results showed an IC50 value of 4.58 µM, suggesting its potential use in managing postprandial blood sugar levels.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key analogs are compared based on substituent positions and functional groups (Table 1).

Table 1: Structural Comparison of Dihydropyrimidinone Derivatives

Key Observations :

Analysis :

- Higher yields (e.g., 85% for 8c) correlate with electron-donating groups (e.g., p-anisidino), which may stabilize intermediates during synthesis .

- The absence of melting point data for the target compound suggests further characterization is needed, though sulfanyl groups typically raise melting points via hydrogen bonding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one?

- Methodological Answer : Modified Biginelli-like reactions are commonly employed for dihydropyrimidinone derivatives. For example, thiourea can act as a sulfur source, and microwave-assisted synthesis may improve yield. Reaction optimization (e.g., solvent choice, catalyst loading) is critical. A related compound, ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate, was synthesized via cyclocondensation under reflux in ethanol, highlighting the utility of thiocarbonyl precursors . For thiol incorporation, controlled pH conditions are advised to avoid oxidation.

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- 1H/13C NMR : Focus on the thiol (-SH) proton (δ ~1.5–2.5 ppm, broad) and the dihydropyrimidinone ring protons (δ ~5–7 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm).

- IR : Confirm the presence of C=O (1650–1700 cm⁻¹), -OH (broad ~3200 cm⁻¹), and C-S (600–700 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]+.

- Physical properties (e.g., melting point, density) of analogous compounds (e.g., 214–216°C mp for 6-amino-2-methoxy-dihydropyrimidinone) suggest similar thermal stability .

Q. What are the key purity assessment protocols?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a methanol/water gradient.

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) and visualization via iodine vapor or UV.

- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (±0.4% tolerance).

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved for this compound?

- Methodological Answer :

- Use the SHELX suite (e.g., SHELXL for refinement) to model disorder or twinning. For example, Acta Crystallographica studies resolved similar dihydropyrimidinones by refining anisotropic displacement parameters and applying TWIN/BASF commands .

- High-resolution data (≤1.0 Å) and low R-factors (≤0.05) improve accuracy. Check for pseudosymmetry in the unit cell .

Q. How can tautomeric equilibria (e.g., thiol vs. thione forms) be analyzed in solution versus solid state?

- Methodological Answer :

- Solid-State : X-ray crystallography definitively identifies the dominant tautomer. For example, 6-hydroxy-4-(pyridin-3-yl)-trifluoromethyl-tetrahydropyrimidinone crystallized in the keto-thione form .

- Solution : Variable-temperature NMR (e.g., 25–100°C in DMSO-d6) monitors proton shifts. Thiol-thione equilibria may show dynamic exchange broadening .

Q. How can researchers optimize reaction yields when encountering low efficiency?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2, Bi(OTf)3) or organocatalysts (e.g., L-proline).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance cyclization. A related synthesis achieved higher yields in ethanol under reflux .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

Q. What experimental designs are suitable for studying pH-dependent reactivity (e.g., hydrolysis, oxidation)?

- Methodological Answer :

- Kinetic Studies : Perform spectrophotometric titrations (UV-Vis) at varying pH (2–12) to monitor thiol oxidation (e.g., disulfide formation at λ ~260 nm).

- Stability Testing : Incubate the compound in buffers (e.g., phosphate, acetate) and analyze degradation products via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.